

physical and chemical properties of 4,7-Dimethylquinolin-2(1h)-one

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Compound of Interest

Compound Name: 4,7-Dimethylquinolin-2(1h)-one

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An In-depth Technical Guide on 4,7-Dimethylquinolin-2(1H)-one

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **4,7-Dimethylquinolin-2(1H)-one**. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data, experimental methodologies, and visual representations of key processes.

Core Compound Identification

4,7-Dimethylquinolin-2(1H)-one, also known as 4,7-dimethyl-2-quinolone, belongs to the quinolinone class of heterocyclic organic compounds. The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] [2] This specific derivative is characterized by methyl groups at positions 4 and 7 of the quinolin-2(1H)-one core.

Property	Data	Reference
IUPAC Name	4,7-Dimethylquinolin-2(1H)-one	
Synonyms	4,7-Dimethyl-2-quinolone, NSC 108252	[3]
CAS Number	2585-18-4	[4][5]
Molecular Formula	C ₁₁ H ₁₁ NO	[5]
Molecular Weight	173.21 g/mol	[4][5]
MDL Number	MFCD00085876	[4][5]

Physicochemical Properties

Detailed experimental data on the physical properties of **4,7-Dimethylquinolin-2(1H)-one**, such as melting point, boiling point, and solubility, are not readily available in the reviewed literature. Similarly, specific spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound could not be sourced. Researchers investigating this molecule would need to perform empirical analysis to determine these values. General instrumentation for such characterization is outlined in the experimental protocols section.

Synthesis and Experimental Protocols

While a specific, peer-reviewed protocol for the synthesis of **4,7-Dimethylquinolin-2(1H)-one** was not found, a general and robust method for creating 4-substituted quinolinones is the Conrad-Limpach synthesis.[6][7] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[7][8]

Representative Synthesis Protocol: Modified Conrad-Limpach Synthesis

This protocol describes a plausible pathway to synthesize **4,7-Dimethylquinolin-2(1H)-one** starting from m-toluidine and ethyl acetoacetate.

Caption: Simplified pathway for apoptosis induction by quinolin-2-one derivatives.

Antimicrobial Mechanism of Action

The antibacterial properties of quinolin-2-ones, particularly against resistant Gram-positive strains, are also of significant interest. One identified mechanism is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the bacterial folate synthesis pathway, which is critical for DNA synthesis and repair. [9] Certain derivatives have also demonstrated potent activity against bacterial biofilms, which are notoriously difficult to eradicate.

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